Methiocarb sulfoxide

Environmental Fate Soil Mobility Groundwater Leaching

Residue labs quantifying methiocarb face calibration gaps when relying solely on the parent compound-the sulfoxide metabolite exhibits 13-32× higher soil mobility (Kdoc 31 vs. KFoc 408-1,000 mL/g) and persists as the dominant crop residue while the sulfone remains below detection limits. Procure this reference standard (≥98% HPLC) for validated LC-MS/MS quantification per SN/T 0527-2012. • Enantiomer-specific AChE inhibition: (B)-enantiomer shows ~9.3× greater bimolecular rate constant than (A)-enantiomer, precluding neurotoxic potency assumptions based on racemic or parent data. • 24-month shelf life at 2-8°C with traceable Certificate of Analysis. • Supports calibration curves (0.5-10 mg/L linear range), matrix-matched recovery studies, and ion ratio confirmation for regulatory compliance.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 2635-10-1
Cat. No. B044691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiocarb sulfoxide
CAS2635-10-1
SynonymsMethylcarbamic Acid 4-(Methylsulfinyl)-3,5-xylyl Ester;  3,5-Dimethyl-4-(methylsulfinyl)phenol Methylcarbamate;  4-(Methylsulfinyl)-3,5-xylenol, Methylcarbamate;  4-(Methylsulfinyl)-3,5-xylyl Methylcarbamate;  BAY 41791;  Bay 37344 Sulfoxide;  Mesurol Sulf
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC
InChIInChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)
InChIKeyFNCMBMZOZQAWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiocarb Sulfoxide: Procurement Overview


Methiocarb sulfoxide (CAS 2635-10-1) is the primary oxidative metabolite of the N-methylcarbamate pesticide methiocarb, formed via sulfoxidation of the parent thioether [1]. As a carbamate ester, it functions as a reversible acetylcholinesterase (AChE) inhibitor and is classified as a pesticide transformation product of toxicological and regulatory significance [2]. The compound is predominantly procured as a high-purity analytical reference standard for use in residue monitoring, environmental fate studies, and metabolism research . Its procurement value is derived not from direct pesticidal application but from its necessity as a quantitative analytical tool in multi-residue LC-MS/MS methods and as a key marker compound in environmental exposure assessments [3].

Analytical reference standard for methiocarb residue monitoring
Core marker in environmental fate and metabolism studies
Mandated analyte in LC-MS/MS multi-residue export methods

Methiocarb Sulfoxide: Why Analogs Fail to Substitute


Methiocarb sulfoxide cannot be substituted by its parent compound (methiocarb) or its further oxidized derivative (methiocarb sulfone) due to fundamentally divergent physicochemical, toxicological, and environmental fate profiles. The sulfoxide exhibits substantially higher soil mobility than methiocarb (Kdoc 31 mL/g vs KFoc 408–1,000 mL/g), dictating distinct groundwater leaching potential and necessitating separate monitoring [1]. Furthermore, the sulfoxide persists in treated crop matrices at quantifiable levels while the sulfone remains largely below detection limits, establishing the sulfoxide as the primary residue marker of concern for food safety compliance [2]. At the biochemical level, the sulfoxide demonstrates enantiomer-dependent AChE inhibition kinetics that differ from the parent compound, with one enantiomer exhibiting approximately 9.3-fold greater bimolecular rate constant than the other, precluding the assumption of equivalent neurotoxic potency [3]. These quantifiable differences in mobility, residue prevalence, and target engagement preclude the interchangeability of methiocarb sulfoxide with its structural analogs in analytical calibration, environmental risk assessment, or regulatory compliance workflows.

Soil mobility differs substantially from parent and sulfone; may not transfer directly for leaching assessments.
Sulfoxide is the dominant crop residue while sulfone remains largely non-detectable; analog substitution may compromise quantification.
Enantiomers exhibit markedly different AChE inhibition rates; racemic standard cannot represent enantiomer-specific neurotoxicity assessment context.

Methiocarb Sulfoxide: Comparative Evidence


Soil Mobility: Sulfoxide vs Parent

Methiocarb sulfoxide demonstrates substantially higher soil mobility than the parent compound methiocarb, as quantified by organic carbon adsorption coefficients. The sulfoxide exhibits a Kdoc value of 31 mL/g, classifying it as having 'very high mobility,' whereas methiocarb shows a KFoc range of 408–1,000 mL/g, classifying it as having 'medium to low mobility' [1]. This ~13- to 32-fold difference in adsorption affinity translates to markedly elevated leaching potential for the sulfoxide metabolite, necessitating distinct groundwater vulnerability assessments. The sulfoxide phenol derivative (M04) exhibits comparably high mobility (KFoc 27–101 mL/g), while the sulfone phenol (M05) shows reduced mobility (KFoc 86–163 mL/g), further underscoring that mobility is oxidation-state-dependent within the degradation pathway [1].

Soil Mobility
Head-to-head
Sulfoxide Kdoc 31 mL/g (very high mobility) vs parent KFoc 408–1,000 mL/g
Supports groundwater leaching model differentiation
13- to 32-fold lower adsorption affinity
Environmental Fate Soil Mobility Groundwater Leaching Risk Assessment

Soil Persistence Profile

Methiocarb sulfoxide exhibits low to moderate persistence in soil, with a DT50 (half-life) range of 1.7–14.6 days under controlled laboratory conditions (20 or 24°C, 40% MWHC or 75% of pF 2.5), following single first-order and biphasic kinetics [1]. In contrast, the parent methiocarb exhibits very low to moderate persistence with a DT50 range of 0.38–20.2 days under identical conditions, with the lower bound representing rapid initial dissipation [1]. Notably, the sulfoxide's minimum DT50 (1.7 days) is approximately 4.5-fold higher than the parent's minimum DT50 (0.38 days), indicating that the sulfoxide is not subject to the same extremely rapid dissipation pathways that affect the parent. The sulfoxide also differs from downstream transformation products: methiocarb sulfoxide phenol (M04) exhibits DT50 2.8–41.9 days, while methiocarb sulfone phenol (M05) shows DT50 4.7–61.8 days, reflecting increasing persistence along the degradation cascade [1]. Both parent and sulfoxide share classification as 'High risk to earthworms,' distinguishing them from downstream phenolic metabolites that present low risk to soil organisms [1].

Soil Persistence
Head-to-head
Sulfoxide DT50 1.7–14.6 d vs parent 0.38–20.2 d; min DT50 ~4.5× higher
Supports time-course monitoring relevance
No very rapid dissipation phase
Degradation Kinetics Soil Half-Life Persistence Environmental Fate

AChE Inhibition: Enantiomer-Specific Potency

Racemic methiocarb sulfoxide exhibits slightly lower overall acetylcholinesterase (AChE) inhibitory potency than the parent methiocarb, with a bimolecular rate constant (Ki) of 0.216 μM⁻¹·min⁻¹ compared to 0.262 μM⁻¹·min⁻¹ for the parent [1]. Critically, however, the two sulfoxide enantiomers display a striking ~9.3-fold difference in inhibitory potency: the (B)-enantiomer exhibits a Ki of 0.502 μM⁻¹·min⁻¹ (approximately 1.9-fold more potent than the parent), while the (A)-enantiomer shows a markedly reduced Ki of 0.054 μM⁻¹·min⁻¹ [1]. This enantiomer-dependent differential precludes the assumption that racemic sulfoxide potency is simply intermediate between parent and sulfone; rather, the (B)-enantiomer constitutes a substantially more potent AChE inhibitor than either the racemic mixture or the parent compound, while the (A)-enantiomer is nearly 10-fold less active [1].

Enantiomer AChE Potency
Head-to-head
(B)-enantiomer Ki 0.502 vs (A)-enantiomer Ki 0.054 µM⁻¹·min⁻¹ (9.3× diff.)
Supports enantiomer-specific toxicological assessment
Racemic Ki = 0.216; parent Ki = 0.262
AChE Inhibition Enantioselectivity Kinetic Parameters Neurotoxicity

Crop Residue: Sulfoxide vs Sulfone

In field-treated banana samples analyzed by a validated QuEChERS-LC-PAD method, methiocarb sulfoxide and parent methiocarb constituted the highest residue levels among the three analytes quantified, whereas methiocarb sulfone levels were consistently below the limit of quantification in all but one sample (not detected) [1]. The analytical method achieved average recovery rates of 92.0% (RSD = 1.8%, n = 3) for methiocarb sulfoxide, 84.0% (RSD = 3.9%, n = 3) for methiocarb sulfone, and 95.2% (RSD = 1.9%, n = 3) for methiocarb at a spiking level of 0.1 mg kg⁻¹ wet weight, with calibration linearity established from 0.5–10 mg L⁻¹ for all three compounds [1]. The near-absence of detectable sulfone in field samples, contrasted with the consistent quantitation of sulfoxide, establishes methiocarb sulfoxide—not the sulfone—as the primary residue marker of analytical concern for methiocarb-treated crops [1].

Crop Residue
Head-to-head
Sulfoxide recovery 92.0% (RSD 1.8%), sulfone non-detectable in 23/24 samples
Establishes sulfoxide as primary residue marker
QuEChERS-LC-PAD, 0.1 mg/kg spike
Residue Analysis Food Safety QuEChERS LC-MS/MS

Certified Purity & Analytical Traceability

Commercially available methiocarb sulfoxide reference standards are supplied with certified purity exceeding 99.0% as determined by HPLC, with neat product format, molecular formula C₁₁H₁₅NO₃S, and molecular weight 241.31 g/mol . The material is optimized for LC-MS/MS and GC-MS quantification, enabling accurate calibration curve preparation, recovery studies, matrix-matched validation, and confirmatory analysis at regulatory limits . Multiple vendors supply methiocarb sulfoxide as PESTANAL® analytical standards under ISO 9001 quality management systems, with Certificates of Analysis (CoA) documenting lot-specific purity and expiry data . The compound is also specified in international regulatory methods, including Chinese Standard SN/T 0527-2012, which mandates LC-MS/MS determination of methiocarb sulfoxide residues in exported cereals (rice, corn, brown rice, barley, and wheat) [1]. This regulatory codification, coupled with certified purity specifications, distinguishes methiocarb sulfoxide reference materials from generic chemical reagents lacking documented traceability to certified purity values.

Certified Purity
Supporting evidence
HPLC purity >99.0%, neat format, CoA provided
Ensures calibration traceability for ISO 17025 labs
ISO 9001 manufacturing, 2–8°C storage
Reference Standard Analytical Purity Method Validation ISO 17025

Regulatory Codification in Export Methods

Methiocarb sulfoxide is explicitly codified as a required analyte in international regulatory residue testing standards. Chinese Standard SN/T 0527-2012 specifies the LC-MS/MS determination of methiocarb and its metabolites, specifically naming methiocarb sulfoxide (甲硫威亚砜) and methiocarb sulfone (甲硫威砜), for export cereals including rice, corn, brown rice, barley, and wheat [1]. The standard supersedes the earlier SN 0527-1996 method that did not include metabolite quantification, with the explicit addition of methiocarb sulfoxide and sulfone residues representing a key technical enhancement to address evolving food safety requirements [1]. Similarly, multi-residue carbamate methods for fruits, vegetables, and grains include methiocarb sulfoxide alongside other critical metabolites (aldicarb sulfoxide, aldicarb sulfone, 3-hydroxy carbofuran) as a core analyte panel [2]. This regulatory mandate distinguishes methiocarb sulfoxide from non-regulated analogs or transformation products lacking codified analytical requirements.

Regulatory Inclusion
Supporting evidence
Mandated analyte in SN/T 0527-2012 for export grain residue testing
Satisfies export compliance method requirements
Applies to rice, corn, wheat, barley
Regulatory Compliance Multi-Residue Method Export Testing LC-MS/MS

Methiocarb Sulfoxide: Application Scenarios


Groundwater Vulnerability & Soil Leaching

Environmental fate researchers and regulatory risk assessors should prioritize methiocarb sulfoxide reference standard for soil column leaching experiments and groundwater modeling. The sulfoxide's Kdoc value of 31 mL/g (very high mobility) contrasts sharply with the parent compound's KFoc of 408–1,000 mL/g (medium to low mobility), indicating a 13- to 32-fold greater propensity for vertical transport through soil profiles . This mobility differential necessitates separate quantification of the sulfoxide in lysimeter studies and FOCUS groundwater scenario modeling. The compound's persistence profile (DT50 1.7–14.6 days) further supports its relevance in time-course monitoring, as its minimum half-life exceeds the parent's minimum by ~4.5-fold, ensuring detectable concentrations over extended sampling intervals [7].

Food Residue Monitoring & MRL Compliance

Food testing laboratories conducting regulatory residue analysis of methiocarb-treated commodities must procure methiocarb sulfoxide reference standard as a primary calibration analyte. Field studies in bananas demonstrate that sulfoxide constitutes one of the highest-level residues, with average recovery of 92.0% at 0.1 mg kg⁻¹, while the sulfone metabolite remains below quantification limits in virtually all samples . International export standards, including SN/T 0527-2012, explicitly mandate LC-MS/MS quantification of methiocarb sulfoxide in cereals (rice, corn, wheat, barley), making certified reference material procurement a prerequisite for method accreditation and compliant testing [7]. Multi-residue carbamate methods for fruits, vegetables, and grains similarly include methiocarb sulfoxide as a core analyte [8].

Enantioselective Toxicology & AChE Mechanisms

Researchers investigating carbamate neurotoxicity mechanisms or conducting enantioselective toxicology studies should prioritize methiocarb sulfoxide reference materials due to the ~9.3-fold differential in AChE inhibitory potency between the (B)-enantiomer (Ki = 0.502 μM⁻¹·min⁻¹) and (A)-enantiomer (Ki = 0.054 μM⁻¹·min⁻¹) . The (B)-enantiomer exhibits approximately 1.9-fold greater potency than the parent methiocarb, while racemic sulfoxide (Ki = 0.216 μM⁻¹·min⁻¹) is slightly less potent overall . This enantiomer-specific activity profile necessitates stereochemically informed study design and, where available, procurement of enantiopure standards to accurately attribute observed neurotoxic effects to specific stereoisomeric forms.

Method Development & ISO 17025 Validation

Laboratories developing or validating LC-MS/MS, GC-MS, or LC-PAD methods for carbamate pesticide residue analysis should procure methiocarb sulfoxide reference standard with certified purity (>99.0% HPLC) and traceable Certificate of Analysis . The compound enables preparation of calibration curves in the 0.5–10 mg L⁻¹ linear range, recovery studies, matrix-matched validation, and ion ratio confirmation for regulatory compliance [7]. The standard's documented stability under refrigerated storage (2–8°C) with 24-month shelf life supports long-term method performance verification and proficiency testing . Given the sulfoxide's status as a predominant field residue and its inclusion in mandated export testing methods, validated quantification capability is essential for laboratories seeking accreditation or participating in international trade compliance testing [8].

Application
Selection Property
Validation Focus
Groundwater vulnerability studies
Soil mobility assessment
Leaching model validation
Food residue monitoring & MRL compliance
Crop residue detectability
MRL compliance documentation
Enantioselective toxicology research
Enantiomer-specific AChE activity
Enantiomer attribution in neurotoxicity models
Method development & ISO 17025 validation
Certified purity and traceability
Method accreditation requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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